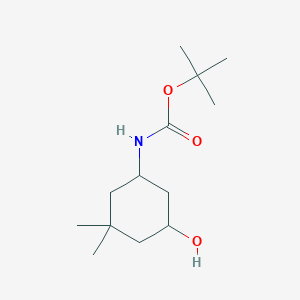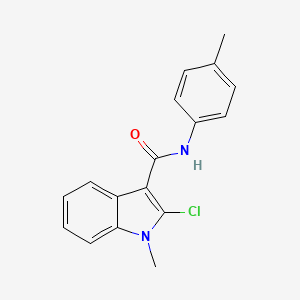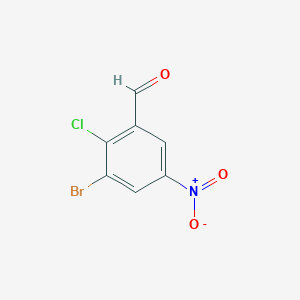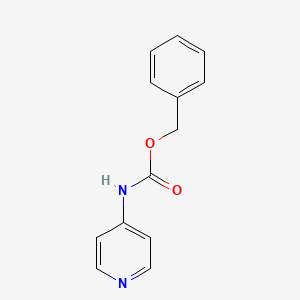![molecular formula C17H11F3N2OS B2540348 2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide CAS No. 566148-88-7](/img/structure/B2540348.png)
2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H11F3N2OS and its molecular weight is 348.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analogues and Inhibition Mechanisms
2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide and its analogues are primarily investigated for their potential in inhibiting key biological pathways. For instance, analogs of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, have been studied for their ability to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR), crucial for the proliferation of certain cancer cells. These molecules' molecular structures indicate a planar conformation which may be favorable for binding the ATP-binding pocket of EGFR, highlighting a potential mechanism for their inhibitory effects (Ghosh, Zheng, & Uckun, 1999).
Photoluminescence Properties
Research into π-extended fluorene derivatives, including structures similar to this compound, demonstrates these compounds' potential in developing fluorescent solvatochromic dyes. These compounds have been shown to exhibit high fluorescence quantum yields and unique on-off behavior of emission by solvents, suggesting their applicability in materials science and sensor technology (Kotaka, Konishi, & Mizuno, 2010).
Molecular Docking Studies
Molecular docking studies have explored the interactions between similar compounds and various proteins, providing insights into potential therapeutic applications. For example, N-[4-cyano-3-(trifluoromethyl) phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide, a compound with a similar structure, has been characterized for its binding with prostate cancer proteins, suggesting a potential for drug development in cancer treatment (Chandralekha, Rajagopal, Muthu, & FathimaRizwana, 2019).
Synthetic Applications
The compound and its analogs have been involved in the development of novel synthetic methods, such as the cobaltadithiolene complex-catalyzed synthesis of cyanofluoroamides, indicating its significance in organic synthesis and pharmaceutical manufacturing. This process highlights the utility of these compounds in facilitating reactions under mild conditions to obtain products with potential pharmacological activity (Yokoyama et al., 2004).
Properties
IUPAC Name |
2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2OS/c18-13-3-1-2-11(9-13)8-12(10-21)16(23)22-14-4-6-15(7-5-14)24-17(19)20/h1-9,17H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAIUYXWFMGYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C(C#N)C(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride](/img/structure/B2540266.png)

![N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2540268.png)


![N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2540273.png)





![(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B2540282.png)


